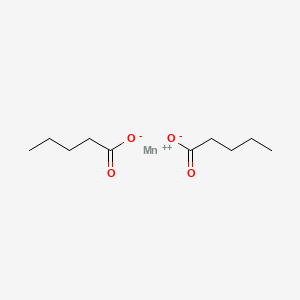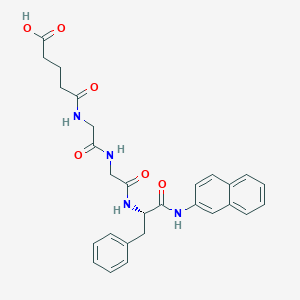
Glutaryl-Gly-Gly-Phe-betaNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaryl-Gly-Gly-Phe-betaNA: is a synthetic peptide derivative with the molecular formula C28H30N4O6 and a molecular weight of 518.56 g/mol . N-glutaryl-Gly-Gly-Phe-beta-naphthylamide and is used in various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-Gly-Gly-Phe-betaNA typically involves the stepwise coupling of amino acids and peptide fragments. The process begins with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) . The peptide chain is elongated by sequentially adding amino acids, followed by deprotection steps to remove the protecting groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines automate the repetitive steps of coupling and deprotection, ensuring high yield and purity. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Glutaryl-Gly-Gly-Phe-betaNA undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, resulting in the cleavage of the peptide into smaller fragments.
Oxidation: The phenylalanine residue in the peptide can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The naphthylamide group can participate in substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases such as chymotrypsin .
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) .
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Smaller peptide fragments and free amino acids.
Oxidation: Oxidized phenylalanine derivatives.
Substitution: Substituted naphthylamide derivatives.
Applications De Recherche Scientifique
Chemistry: Glutaryl-Gly-Gly-Phe-betaNA is used as a substrate in enzymatic assays to study the activity of proteolytic enzymes such as chymotrypsin . It serves as a model compound to investigate peptide bond cleavage and enzyme kinetics.
Biology: In biological research, this compound is used to study protein-protein interactions and peptide-based drug delivery systems. It is also employed in the development of peptide-based inhibitors for various enzymes .
Medicine: It is used in the design of prodrugs and peptide mimetics for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the synthesis of peptide-based catalysts for chemical reactions .
Mécanisme D'action
The mechanism of action of Glutaryl-Gly-Gly-Phe-betaNA involves its interaction with specific enzymes and receptors. The peptide binds to the active site of proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the naphthylamide group . This interaction is mediated by hydrogen bonding and hydrophobic interactions between the peptide and the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Glutaryl-Gly-Gly-Phe-betaNA: is similar to other peptide substrates such as N-glutaryl-Gly-Gly-Phe-β-naphthylamide and N-glutaryl-Gly-Gly-Phe-βNA .
N-glutaryl-Gly-Gly-Phe-β-naphthylamide: This compound has a similar structure and is used in similar enzymatic assays.
N-glutaryl-Gly-Gly-Phe-βNA: Another peptide substrate with comparable applications in biochemical research.
Uniqueness: this compound is unique due to its specific sequence and the presence of the naphthylamide group, which makes it a valuable tool for studying enzyme kinetics and peptide-based drug design.
Propriétés
Formule moléculaire |
C28H30N4O6 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
5-[[2-[[2-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H30N4O6/c33-24(11-6-12-27(36)37)29-17-25(34)30-18-26(35)32-23(15-19-7-2-1-3-8-19)28(38)31-22-14-13-20-9-4-5-10-21(20)16-22/h1-5,7-10,13-14,16,23H,6,11-12,15,17-18H2,(H,29,33)(H,30,34)(H,31,38)(H,32,35)(H,36,37)/t23-/m0/s1 |
Clé InChI |
SCRMMJVITKQLCL-QHCPKHFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


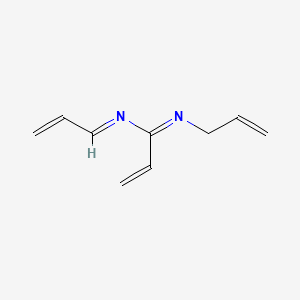
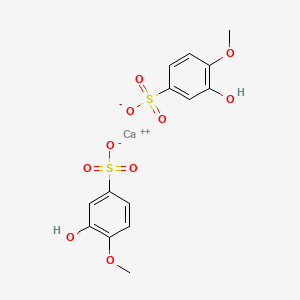
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
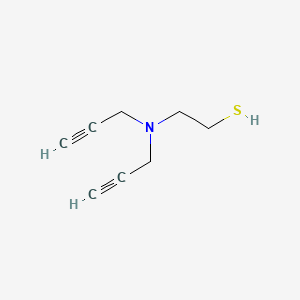
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
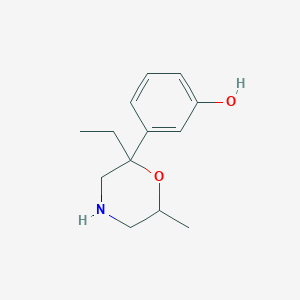
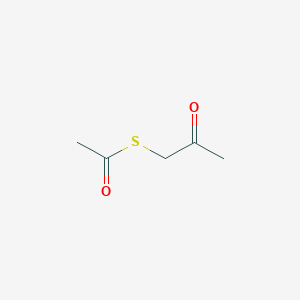
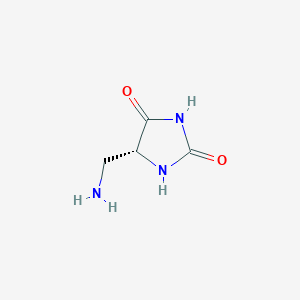
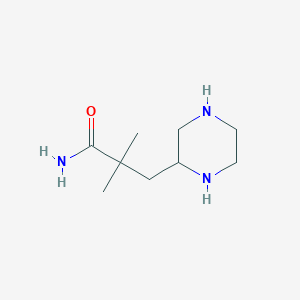
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)
